molecular formula C14H14Cl2N4O2 B5568646 2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide

Cat. No. B5568646
M. Wt: 341.2 g/mol
InChI Key: AGIILAPNBLWXTR-UBKPWBPPSA-N
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Description

Synthesis Analysis

The synthesis of related organic hydrazide derivatives involves the reaction of certain precursors in specific conditions to produce the desired compound. For instance, a similar compound, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, was synthesized and characterized by spectroscopic techniques, demonstrating the process involves careful control of reaction conditions to achieve the desired molecular structure (Purandara et al., 2019).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often analyzed using techniques like X-ray diffraction (XRD), revealing the crystal system and the spatial arrangement of atoms within the molecule. For example, the above-mentioned compound crystallizes in the triclinic system, indicating the complex three-dimensional arrangements that these molecules can adopt (Purandara et al., 2019).

Scientific Research Applications

Synthesis and Molecular Docking

  • A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlighted their antimicrobial and antioxidant activities. The compounds were evaluated using in silico molecular docking screenings, revealing moderate to good binding energies, indicating potential biological applications (Flefel et al., 2018).

Antimicrobial Activity

  • Another study involved the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and their evaluation as antibacterial agents against common pathogenic bacteria. This research underscores the importance of novel compounds in developing new antimicrobial agents (Asif et al., 2021).

Antitumor and Antioxidant Agents

  • Research on the design and synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as potential antioxidant and antitumor agents demonstrated significant biological activities. This indicates the potential therapeutic applications of such compounds in treating cancer and oxidative stress-related diseases (Abu‐Hashem et al., 2010).

Anti-HIV Activity

  • A novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides was synthesized and evaluated for anti-HIV-1 activity. Some compounds showed promising results, highlighting the potential of such molecules in antiviral therapy (Aslam et al., 2013).

Antimalarial Activity

  • The synthesis and assessment of 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes for antimalarial activity demonstrated decent outcomes in vitro. This research emphasizes the role of metal complexes in enhancing the biological activity of organic compounds against malaria (Shaikh et al., 2021).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-2-20-8-10(7-18-20)6-17-19-14(21)9-22-13-4-3-11(15)5-12(13)16/h3-8H,2,9H2,1H3,(H,19,21)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIILAPNBLWXTR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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